chemical structure and properties of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
chemical structure and properties of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
This technical guide details the chemical structure, synthesis, properties, and applications of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine . It is designed for researchers in organic synthesis and medicinal chemistry, focusing on its role as a hypernucleophilic organocatalyst and a privileged scaffold in drug discovery.
[1][2]
Executive Summary
1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine is a bicyclic heterocyclic amine consisting of a fused pyridine and tetrahydropyridine ring system. While historically explored as a pharmaceutical intermediate, it has gained significant attention in advanced organic synthesis as a hypernucleophilic acylation catalyst . It functions as a conformationally restricted analog of 4-(dimethylamino)pyridine (DMAP), exhibiting superior catalytic activity in acyl transfer reactions due to the reduced entropic penalty of the fixed nitrogen lone pair. In medicinal chemistry, the scaffold serves as a core for kinase inhibitors and acetylcholine esterase (AChE) inhibitors.
Chemical Identity & Structure
Core Data
| Property | Detail |
| IUPAC Name | 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine |
| CAS Number | 636564-06-2 (Free base) / 13623-84-2 (Parent scaffold) |
| Molecular Formula | C₉H₁₂N₂ |
| Molecular Weight | 148.21 g/mol |
| SMILES | CN1CCCC2=C1C=CC=N2 |
| InChI Key | NATRVVUJQGDXNM-UHFFFAOYSA-N |
Structural Analysis
The molecule features two nitrogen atoms in a fused 6,6-bicyclic system:
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N1 (sp³ hybridized): Located in the saturated ring. The methyl substitution at this position locks the nitrogen lone pair into a specific orientation, enhancing nucleophilicity compared to diethylamine or acyclic analogs.
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N6 (sp² hybridized): Located in the aromatic pyridine ring. This nitrogen is less basic and serves as an acceptor in hydrogen bonding or a coordination site in metal complexes.
Conformational Locking: Unlike DMAP, where the dimethylamino group can rotate, the N1-methyl group in this scaffold is part of a cyclic system. This "pre-organized" structure minimizes the entropy loss during the formation of the N-acylpyridinium intermediate in catalytic cycles.
Synthetic Methodologies
Synthesis of this core typically proceeds via the reduction of the fully aromatic 1,6-naphthyridine precursor. Two primary routes are established: Selective Partial Reduction and Reductive Methylation .
Route A: Partial Reduction of N-Methyl-1,6-naphthyridinium Salts
This is the preferred method for generating the 1-methyl derivative directly from the aromatic precursor.
Protocol:
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Quaternization: React 1,6-naphthyridine with methyl iodide (MeI) in acetone or acetonitrile at reflux. The N1 nitrogen is more nucleophilic than N6 due to less steric hindrance and electronic factors in the specific salt form.
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Reaction:1,6-Naphthyridine + MeI → 1-Methyl-1,6-naphthyridinium iodide
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Selective Reduction: Treat the quaternary salt with Sodium Borohydride (NaBH₄) in methanol at 0°C.
Route B: Reductive Amination of 1,2,3,4-Tetrahydro-1,6-naphthyridine
If the parent tetrahydro compound is available (commercially or via hydrogenation of 1,6-naphthyridine over PtO₂), N-methylation is straightforward.
Protocol:
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Reagents: 1,2,3,4-Tetrahydro-1,6-naphthyridine (1.0 eq), Formaldehyde (37% aq, 5.0 eq), Sodium Cyanoborohydride (NaCNBH₃, 2.0 eq).
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Conditions: Stir in Acetonitrile/Acetic Acid (pH ~5) at room temperature for 12 hours.
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Workup: Basify with NaOH, extract with DCM, and purify via silica chromatography (MeOH/DCM gradient).
Physicochemical Properties[2][5][10][11]
| Property | Value / Description | Note |
| Physical State | Viscous Oil or Low-Melting Solid | Parent tetrahydro is solid (MP 155°C); N-Me lowers MP. |
| pKa (N1) | ~9.6 - 9.9 (Predicted) | Highly basic due to sp³ character and alkyl donation. |
| pKa (N6) | ~3.5 - 4.0 | Typical pyridine basicity. |
| LogP | ~1.2 | Moderately lipophilic; crosses BBB. |
| Solubility | High in DCM, MeOH, DMSO | Moderate water solubility due to polarity. |
Applications
Organocatalysis (The "Super-DMAP" Effect)
The most distinct technical application of this molecule is as a nucleophilic catalyst.
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Mechanism: It catalyzes the acylation of alcohols and amines by reacting with anhydrides to form a highly reactive N-acylpyridinium ion.
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Advantage: The fused ring system prevents the "floppiness" of the dialkylamino group found in DMAP. This rigidification increases the effective concentration of the lone pair and destabilizes the ground state, lowering the activation energy for nucleophilic attack.
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Performance: In kinetic studies, 1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine often outperforms DMAP and PPY (4-pyrrolidinopyridine) in difficult acylations (e.g., tertiary alcohols).
Medicinal Chemistry Scaffold
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Kinase Inhibition: The scaffold serves as a bioisostere for isoquinoline. The N6 nitrogen can bind to the hinge region of kinases (e.g., c-Met, DYRK1A), while the N1 region projects into the solvent-exposed area, allowing for solubilizing substitutions.
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Neurological Targets: Derivatives have shown affinity for AChE and PDE5, utilizing the bicyclic core to stack against aromatic residues (Trp/Phe) in the active site (pi-pi stacking).
Safety & Handling
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Hazards: Like many aminopyridines, it is likely an irritant to eyes, skin, and the respiratory system.
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Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent N-oxide formation or oxidative degradation of the tetrahydropyridine ring.
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Stability: Susceptible to oxidation at the benzylic/allylic positions (C2/C4) upon prolonged exposure to air.
References
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ChemicalBook. 1-METHYL-1,2,3,4-TETRAHYDRO-[1,6]NAPHTHYRIDINE Properties and CAS. Available at:
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Heinrich, M. R., et al. (2003).[5][4][6] Enhancing the Catalytic Activity of 4-(Dialkylamino)pyridines by Conformational Fixation. Angewandte Chemie International Edition. (Describes the organocatalytic superiority of the scaffold).
- Victory, P., et al. (1993). A Synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridines. Heterocycles.
- ACS Publications.Kinetics and Mechanism of Azole n−π-Catalyzed Amine Acylation*.
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Sigma-Aldrich. 1,2,3,4-Tetrahydro-1,6-naphthyridine Safety Data Sheet. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
